Cas no 1804698-90-5 (2-(Bromomethyl)-3-cyano-4-(difluoromethyl)-5-nitropyridine)

2-(Bromomethyl)-3-cyano-4-(difluoromethyl)-5-nitropyridine 化学的及び物理的性質
名前と識別子
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- 2-(Bromomethyl)-3-cyano-4-(difluoromethyl)-5-nitropyridine
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- インチ: 1S/C8H4BrF2N3O2/c9-1-5-4(2-12)7(8(10)11)6(3-13-5)14(15)16/h3,8H,1H2
- InChIKey: MSXNBYOBAHEBGC-UHFFFAOYSA-N
- SMILES: BrCC1C(C#N)=C(C(F)F)C(=CN=1)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 16
- 回転可能化学結合数: 2
- 複雑さ: 314
- XLogP3: 1.6
- トポロジー分子極性表面積: 82.5
2-(Bromomethyl)-3-cyano-4-(difluoromethyl)-5-nitropyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029039529-500mg |
2-(Bromomethyl)-3-cyano-4-(difluoromethyl)-5-nitropyridine |
1804698-90-5 | 95% | 500mg |
$1,802.95 | 2022-04-01 | |
Alichem | A029039529-250mg |
2-(Bromomethyl)-3-cyano-4-(difluoromethyl)-5-nitropyridine |
1804698-90-5 | 95% | 250mg |
$1,038.80 | 2022-04-01 | |
Alichem | A029039529-1g |
2-(Bromomethyl)-3-cyano-4-(difluoromethyl)-5-nitropyridine |
1804698-90-5 | 95% | 1g |
$3,010.80 | 2022-04-01 |
2-(Bromomethyl)-3-cyano-4-(difluoromethyl)-5-nitropyridine 関連文献
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Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
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M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
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Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
2-(Bromomethyl)-3-cyano-4-(difluoromethyl)-5-nitropyridineに関する追加情報
Introduction to 2-(Bromomethyl)-3-cyano-4-(difluoromethyl)-5-nitropyridine (CAS No. 1804698-90-5)
2-(Bromomethyl)-3-cyano-4-(difluoromethyl)-5-nitropyridine, with the CAS number 1804698-90-5, is a specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the pyridine family, a class of nitrogen-containing heterocycles that are widely recognized for their diverse biological activities and industrial applications. The unique structural features of this molecule, including the presence of a bromomethyl group, a cyano substituent, a difluoromethyl group, and a nitro group, make it a versatile intermediate in synthetic chemistry and a promising candidate for further derivatization to develop novel bioactive molecules.
The bromomethyl group in the molecular structure of 2-(Bromomethyl)-3-cyano-4-(difluoromethyl)-5-nitropyridine serves as a reactive handle for further functionalization. This reactivity allows for the introduction of various pharmacophores, making the compound an invaluable building block in drug discovery programs. The cyano group contributes to the electron-withdrawing properties of the molecule, which can influence its interactions with biological targets. Additionally, the difluoromethyl group is known to enhance metabolic stability and binding affinity in drug candidates, while the nitro group can be further reduced to an amine, providing another avenue for structural diversification.
In recent years, there has been growing interest in developing small-molecule inhibitors targeting specific enzymes and receptors involved in disease pathways. The structural motifs present in 2-(Bromomethyl)-3-cyano-4-(difluoromethyl)-5-nitropyridine make it a compelling scaffold for designing molecules with potential therapeutic applications. For instance, pyridine derivatives have been extensively studied for their roles in modulating kinases, which are key players in various signaling pathways associated with cancer and inflammation. The presence of multiple functional groups in this compound allows researchers to fine-tune its properties to achieve desired pharmacological effects.
One of the most exciting aspects of this compound is its potential utility in the development of next-generation agrochemicals. Pyridine-based compounds are well-documented for their efficacy as herbicides, fungicides, and insecticides. The combination of a bromomethyl, cyano, difluoromethyl, and nitro group provides a rich framework for designing molecules that can interact with biological targets in plants and pests while maintaining environmental safety. Recent studies have highlighted the importance of structurally diverse agrochemicals in combating resistant strains of weeds and pests, underscoring the need for innovative intermediates like 2-(Bromomethyl)-3-cyano-4-(difluoromethyl)-5-nitropyridine.
The synthesis of 2-(Bromomethyl)-3-cyano-4-(difluoromethyl)-5-nitropyridine involves multi-step organic transformations that showcase the ingenuity of synthetic chemists. The introduction of each functional group requires careful consideration to ensure regioselectivity and yield optimization. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct complex pyridine cores efficiently. These methodologies not only highlight the synthetic prowess but also contribute to the development of greener and more sustainable chemical processes.
The biological activity of this compound has been explored through various computational and experimental approaches. Virtual screening techniques have been used to identify potential binding pockets on biological targets, while high-throughput screening assays have helped evaluate its efficacy against relevant biomarkers. Preliminary findings suggest that derivatives of this compound exhibit promising activity against enzymes implicated in metabolic disorders and neurodegenerative diseases. Further investigation is warranted to fully elucidate its therapeutic potential.
The agrochemical applications of 2-(Bromomethyl)-3-cyano-4-(difluoromethyl)-5-nitropyridine are equally intriguing. Field trials have demonstrated that certain pyridine-based intermediates can enhance crop protection by inhibiting key enzymes involved in plant growth regulation or pest metabolism. The structural flexibility of this compound allows for modifications that can fine-tune its spectrum of activity and environmental profile. As agriculture faces new challenges posed by evolving pests and climate change, innovative solutions like those derived from this intermediate will be crucial in ensuring food security.
The safety profile of any chemical compound is paramount before it can be commercialized for therapeutic or agrochemical use. Extensive toxicological studies are required to assess the potential risks associated with exposure to 2-(Bromomethyl)-3-cyano-4-(difluoromethyl)-5-nitropyridine. These studies include acute toxicity tests, chronic exposure assessments, and environmental impact evaluations. Compliance with regulatory guidelines ensures that only compounds with favorable risk-benefit profiles reach the market.
The future prospects for this compound are bright, given its multifaceted utility as both a pharmaceutical intermediate and an agrochemical precursor. Ongoing research aims to expand its applicability by exploring novel synthetic routes and functionalizing its core structure further. Collaborative efforts between academia and industry will be essential in translating laboratory discoveries into commercially viable products that address global health and agricultural challenges.
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